Enantioselective Adenosine Deaminase (ADA) Inhibition: (S)-HPA vs. (R)-HPA
9-(2-Hydroxypropyl)adenine (HPA) exhibits pronounced stereoselectivity in inhibiting the enzyme adenosine deaminase (ADA). The (S)-enantiomer is a significantly more potent inhibitor than its (R)-counterpart. This differential activity is critical for studies involving ADA inhibition, where the (S)-enantiomer provides superior potency, while the (R)-enantiomer serves as a less active control or for different applications [1].
| Evidence Dimension | Inhibition constant (Ki) for adenosine deaminase |
|---|---|
| Target Compound Data | Ki for (S)-9-(2-Hydroxypropyl)adenine: ~1.8 × 10⁻⁵ M |
| Comparator Or Baseline | Ki for (R)-9-(2-Hydroxypropyl)adenine: ~17.7 × 10⁻⁵ M |
| Quantified Difference | The (S)-enantiomer is approximately 10-fold more potent (lower Ki). |
| Conditions | In vitro enzyme inhibition assay using adenosine deaminase. |
Why This Matters
For ADA inhibition studies, selecting the (S)-enantiomer is essential for achieving high potency, while the (R)-enantiomer's 10-fold lower activity makes it unsuitable for this purpose but critical for applications like tenofovir synthesis.
- [1] Schaeffer, H. J., et al. (1972). Enzyme inhibitors. 25. Equation to calculate the unknown Ki from two known values of Ki in an R,S, and RS series. Stereoselectivity of inhibition of adenosine deaminase by (R)-, (S)-, and (RS)-9-(1-hydroxy-2-alkyl and -aralkyl)adenines. Journal of Medicinal Chemistry, 15(5), 456-459. View Source
